3-(3-Pyridyl)-2-propyn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLSQCXDBMEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Pyridyl 2 Propyn 1 Ol and Analogous Pyridyl Propargyl Alcohols
Carbon-Carbon Bond Formation Strategies
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of 3-(3-Pyridyl)-2-propyn-1-ol, typically involving the coupling of a 3-halopyridine with propargyl alcohol. The reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
A direct synthesis of this compound has been achieved via the Sonogashira coupling of heteroaryl halides with 3-butyn-1-ol (B147353) using a nanosized MCM-41 anchored palladium bipyridyl complex as a highly efficient and recyclable catalyst. nih.gov
Sonogashira Coupling Reactions for Pyridyl-Alkyne Formation
Catalytic Systems and Ligand Effects in Sonogashira Coupling
The efficacy of the Sonogashira coupling is profoundly influenced by the choice of the catalytic system, which includes the palladium source, ligands, and often a copper co-catalyst.
Palladium and Copper Systems: The classic Sonogashira protocol uses a combination of a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The palladium complex undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. wikipedia.org Various ligands, primarily phosphines, are used to stabilize the palladium center and modulate its reactivity. wikipedia.orghes-so.ch
Copper-Free Systems: Concerns over the environmental impact of copper and issues related to the formation of undesired alkyne homocoupling (Glaser coupling) products have driven the development of copper-free Sonogashira reactions. organic-chemistry.orgrsc.orgnih.gov These systems often require modified palladium catalysts or different reaction conditions to proceed efficiently. For example, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ in the presence of DBU as the base has been shown to be effective for the copper-free coupling of aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.org
Alternative Catalytic Systems: Research has explored novel catalytic combinations to enhance efficiency and substrate scope. A dual catalytic system combining a palladium complex with a gold(I) compound, such as AuCl(PPh₃), has been developed. organic-chemistry.org The gold(I) catalyst activates the alkyne, replacing the role of copper and preventing homocoupling. organic-chemistry.org Other systems include the use of palladium complexes with N-heterocyclic carbene (NHC) ligands or nitrogen-based ligands like pyridines and pyrimidines. wikipedia.org
Table 1: Selected Catalytic Systems for Sonogashira Coupling of (Hetero)aryl Halides
| Catalyst System | Ligand(s) | Co-catalyst | Base | Key Features |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Amine (e.g., NEt₃) | Classic, widely used system. wikipedia.org |
| Pd(OAc)₂ | P(p-tol)₃ | None | DBU | Effective copper-free system for aryl bromides. beilstein-journals.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | AuCl(PPh₃) | Triethylamine (B128534) / Cs₂CO₃ | Dual Pd/Au system; avoids copper and Glaser side products. organic-chemistry.org |
| CuI | L-methionine | None (Pd-free) | K₂CO₃ | Palladium-free system for aryl halides. rsc.org |
| Pd₁@NC (SAC) | Triphenylphosphine | CuI | NEt₃ | Heterogeneous single-atom catalyst with high stability and reusability. hes-so.ch |
Scope with Various Heteroaryl Halide Substrates
The Sonogashira reaction is broadly applicable to a wide range of substrates. The reactivity of the halide partner typically follows the order: I > Br > Cl. wikipedia.org This trend holds for heteroaryl halides as well.
The coupling is compatible with a diverse array of functional groups on both the heteroaryl halide and the alkyne. organic-chemistry.org Electron-rich, electron-poor, and sterically hindered heteroaryl halides have been successfully coupled. organic-chemistry.orgpsu.edu For instance, a reusable Cu₂O/PPh₃/TBAB system effectively coupled both electron-rich and electron-poor aryl halides, with heteroaryl bromides and chlorides also yielding products, albeit in more moderate amounts. psu.edu The development of robust catalysts, such as palladium single-atom catalysts, has further expanded the reaction's scope, demonstrating good yields for couplings of aryl iodides and acetylenes bearing both electron-withdrawing and electron-donating groups. hes-so.ch
An alternative strategy to construct propargyl alcohols involves the direct addition of a metal acetylide to the carbonyl group of an aldehyde or ketone. wikipedia.org This reaction, known as alkynylation, forms the C(sp)-C(OH) bond directly. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of a 3-pyridylacetylide anion with formaldehyde (B43269).
Direct Alkynylation of Carbonyl Compounds
Addition of Acetylides to Aldehydes and Ketones
The core of this method is the generation of a nucleophilic acetylide anion from a terminal alkyne. libretexts.org Terminal alkynes are unusually acidic for hydrocarbons and can be deprotonated by a sufficiently strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide. libretexts.org This powerful nucleophile readily attacks the electrophilic carbon of a carbonyl group. libretexts.orglumenlearning.comlibretexts.org The initial product is an alkoxide, which is then protonated during workup to yield the final propargyl alcohol. libretexts.orglibretexts.org
The reaction can be performed with various catalytic systems that facilitate the addition. For example, zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine can mediate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.orgnih.gov
Table 2: General Conditions for Acetylide Addition to Carbonyls
| Reagent/Catalyst | Substrates | Key Features |
|---|---|---|
| Strong Base (e.g., NaNH₂, n-BuLi) | Terminal Alkyne + Aldehyde/Ketone | Classic stoichiometric method. libretexts.org |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne + Aldehyde | Catalytic, allows for asymmetric synthesis. organic-chemistry.org |
| TBAF | Silyl-protected Alkyne + Aldehyde/Ketone | Mild, operationally simple method. organic-chemistry.org |
Copper-Catalyzed Additions of Formaldehyde to Alkynes
A specific and industrially significant variant of alkynylation is the copper-catalyzed reaction of acetylene (B1199291) with formaldehyde to produce propargyl alcohol. wikipedia.org This process, related to Reppe chemistry, highlights the utility of copper catalysts in promoting the formation of propargylic alcohols. wikipedia.org
While the industrial process typically uses heterogeneous copper acetylide catalysts, recent advancements have introduced homogeneous systems with improved selectivity. epo.orgresearchgate.net A notable example is a copper(I)/phosphine (B1218219) catalytic system that operates in a biphasic water/toluene (B28343) mixture. researchgate.net This system demonstrates high selectivity for the formation of propargyl alcohol over the common byproduct, 1,4-butynediol. researchgate.net Furthermore, metal-organic frameworks (MOFs) like HKUST-1, which possess single copper active sites, have been employed as effective catalysts for the ethynylation of formaldehyde, favoring the production of propargyl alcohol. rsc.org
One-Pot Synthetic Routes from Carboxylic Esters
A highly efficient and general method for the one-pot synthesis of propargyl alcohols from carboxylic esters has been developed. rsc.org This approach avoids the isolation of sensitive aldehyde intermediates, which can be prone to side reactions. The methodology involves the partial reduction of a carboxylic ester to an aldehyde equivalent using a potent reducing agent, followed by an in-situ reaction with a metalated alkyne.
The process begins with the reduction of an ester, such as a pyridine (B92270) carboxylic acid ester, using a reagent like lithium di-tert-butylbiphenylide (LDBBA). This generates a transient aldehyde that is immediately trapped by a lithium acetylide. For the synthesis of this compound, the required acetylide would be derived from formaldehyde or a protected equivalent. More commonly, for analogous secondary propargyl alcohols, a terminal alkyne is used. This one-pot procedure offers good to excellent yields (typically 73–83%) and represents a significant improvement in operational simplicity over multi-step sequences. rsc.org
| Starting Ester | Alkyne Source | Reducing Agent | Resulting Propargyl Alcohol | Typical Yield Range |
|---|---|---|---|---|
| Ethyl nicotinate (B505614) (Ethyl pyridine-3-carboxylate) | Lithium (trimethylsilyl)acetylide | LDBBA | 1-(3-Pyridyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 70-85% |
| Methyl isonicotinate (B8489971) (Methyl pyridine-4-carboxylate) | Lithium phenylacetylide | LDBBA | 1-Phenyl-1-(4-pyridyl)prop-2-yn-1-ol | 70-85% |
Dehydrohalogenation Approaches for Propargylic Alcohol Scaffolds
Dehydrohalogenation is a fundamental reaction for the formation of alkynes. While not a direct route to propargylic alcohols, it is a crucial step in creating the necessary alkyne precursors. This approach typically involves the elimination of two molecules of hydrogen halide (HX) from a geminal or vicinal dihalide, or one molecule of HX from a vinyl halide, using a strong base.
For the synthesis of a pyridyl propargyl alcohol, the strategy would involve:
Preparation of a halo-substituted precursor: This could involve the halogenation of 3-vinylpyridine (B15099) to give 3-(1,2-dihaloethyl)pyridine.
Dehydrohalogenation: Treatment of the dihalide with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), eliminates two equivalents of HX to form 3-ethynylpyridine.
Alkynylation: The resulting terminal alkyne, 3-ethynylpyridine, can be deprotonated with a base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile is then reacted with an aldehyde or ketone. To synthesize the primary alcohol this compound, the acetylide would be added to formaldehyde.
This multi-step sequence relies on the robustness of the dehydrohalogenation step to provide the key alkyne intermediate. sorbonne-universite.fr
| Starting Material | Reaction | Reagent | Intermediate/Product |
|---|---|---|---|
| 3-(1,2-Dibromoethyl)pyridine | Dehydrohalogenation | NaNH₂ or t-BuOK | 3-Ethynylpyridine |
| 3-Ethynylpyridine | Alkynylation of Formaldehyde | 1. n-BuLi, 2. CH₂O | This compound |
Regiochemical and Stereochemical Control in Synthesis
Achieving control over regiochemistry and stereochemistry is paramount when synthesizing complex propargyl alcohols, particularly those with multiple substitution points or chiral centers.
Regiochemical control is critical when using cross-coupling reactions, such as the Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne. To synthesize this compound via this method, one would couple a 3-halopyridine (e.g., 3-bromopyridine) with propargyl alcohol. The regiochemistry is dictated by the initial position of the halogen on the pyridine ring. The choice of catalyst, typically a palladium complex, and ligands can influence the efficiency and selectivity of this transformation, minimizing side reactions like alkyne homocoupling. oup.comoup.com The use of specific phosphine ligands can dramatically influence the regiochemical outcome in related metal-catalyzed reactions. researchgate.net
Stereochemical control becomes relevant in the synthesis of analogous secondary or tertiary pyridyl propargyl alcohols, which contain a chiral center at the alcohol-bearing carbon. The stereoselective synthesis of these chiral alcohols is a significant challenge. nih.gov Key strategies include:
Asymmetric addition of acetylides to aldehydes: This is a powerful method where a pyridyl aldehyde (e.g., pyridine-3-carboxaldehyde) is reacted with a metal acetylide in the presence of a chiral ligand. nih.gov Inexpensive and readily available ligands like (+)-N-methylephedrine can be used with zinc triflate (Zn(OTf)₂) to achieve high yields and enantioselectivities. organic-chemistry.org
Asymmetric reduction of propargylic ketones: This involves the enantioselective reduction of a pyridyl alkynyl ketone using chiral reducing agents or catalysts.
The choice of chiral ligand or catalyst is crucial as it determines which enantiomer of the propargyl alcohol is formed preferentially. nih.gov
| Aldehyde/Ketone | Alkyne | Catalyst/Chiral Ligand System | Stereochemical Outcome |
|---|---|---|---|
| Pyridine-3-carboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | (R)-1-Phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol |
| Pyridine-3-carboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (–)-N-Methylephedrine | (S)-1-Phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol |
| Various Aldehydes | Terminal Alkynes | In(III) / BINOL Complex | High enantioselectivity |
Impurity Profiling and Purification Methodologies
Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is a critical aspect of pharmaceutical development and quality control. pharmainfo.in For this compound, impurities can arise from starting materials, intermediates, or by-products of side reactions during synthesis. pharmainfo.in
Potential Impurities:
Unreacted Starting Materials: Residual 3-halopyridine or propargyl alcohol from a Sonogashira coupling.
Intermediates: Incomplete conversion of intermediates in multi-step syntheses. pharmainfo.in
By-products: Homocoupled products are common in cross-coupling reactions, such as the formation of 2,4-hexadiyne-1,6-diol (B1360023) (from propargyl alcohol) or 3,3'-bipyridine (B1266100) (from 3-halopyridine).
Purification Methodologies: The purification of pyridyl propargyl alcohols often requires a combination of techniques to remove these impurities.
Chromatography: Column chromatography using silica (B1680970) gel or basic alumina (B75360) is a highly effective method for separating the desired product from nonpolar by-products and other impurities. oup.com Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of fractions. bath.ac.uk
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ether) can yield highly pure material. oup.com
Extraction and Washing: An aqueous workup is standard. This often involves extraction with an organic solvent like ethyl acetate (B1210297), followed by washing with water, brine, or a sodium bicarbonate solution to remove acidic or water-soluble impurities. bath.ac.ukprepchem.com
| Potential Impurity | Origin | Typical Purification Method |
|---|---|---|
| 3-Bromopyridine | Unreacted starting material | Column Chromatography, Extraction |
| 2,4-Hexadiyne-1,6-diol | Homocoupling by-product | Column Chromatography, Recrystallization |
| 3,3'-Bipyridine | Homocoupling by-product | Column Chromatography |
| Catalyst Residues (Pd, Cu) | Catalyst from coupling reaction | Filtration, Column Chromatography, Washing |
Chemical Reactivity and Mechanistic Investigations of 3 3 Pyridyl 2 Propyn 1 Ol
Electrophilic Activation and Subsequent Transformations
The reactivity of 3-(3-Pyridyl)-2-propyn-1-ol is largely dictated by the interplay between its two key functional groups: the hydroxyl group and the carbon-carbon triple bond, influenced by the attached pyridyl ring. The hydroxyl group can be protonated or activated by a Lewis acid, transforming it into a good leaving group (e.g., water). This departure generates a stabilized propargylic carbocation. This electrophilic intermediate is central to a variety of subsequent transformations, including substitution and addition reactions. The alkyne moiety itself can also be activated by coordination to an electrophilic metal catalyst, rendering it susceptible to nucleophilic attack.
Propargylation Reactions with Various Nucleophiles
Propargylation, the introduction of a propargyl group to a molecule, is a fundamental transformation in organic synthesis. rsc.org In the context of this compound, this involves the substitution of the hydroxyl group by a nucleophile. This process is typically catalyzed by acids (both Brønsted and Lewis acids) which facilitate the formation of a highly reactive propargylic cation intermediate. rsc.orgnih.gov Various catalysts, including those based on bismuth, iron, gold, and rhenium, have been shown to be effective in promoting the nucleophilic substitution of propargylic alcohols. ntnu.no
The reaction of this compound with electron-rich aromatic and heteroaromatic compounds, a type of Friedel-Crafts propargylation, provides a direct route to construct new carbon-carbon bonds. Upon activation with an acid catalyst, the propargylic alcohol forms a carbocation that is readily attacked by the π-system of an arene or heteroarene nucleophile. Electron-rich substrates like phenols, anilines, indoles, and furans are particularly effective nucleophiles in this transformation. For instance, FeCl3 has been reported as an efficient catalyst for the propargylation of various electron-rich aromatics. rsc.org
The reaction is believed to proceed through the formation of the propargylic cation, followed by electrophilic attack on the aromatic ring. The stability of this cation, enhanced by the adjacent pyridyl group, facilitates the reaction.
Table 1: Representative Catalysts for Arene Propargylation of Propargylic Alcohols
| Catalyst | Nucleophile Type | General Observations |
|---|---|---|
| FeCl₃ | Electron-rich aromatics | Efficient for Friedel-Crafts type propargylation. rsc.org |
| BiCl₃ | Aromatic compounds | Catalyzes substitution with various C-nucleophiles. |
| Au(I)/Au(III) | Aryl Nucleophiles | Can lead to propargylation or further transformations. ntnu.no |
Beyond carbon-based nucleophiles, this compound can react with heteroatom nucleophiles such as alcohols, amines, and thiols to form the corresponding propargylic ethers, amines, and sulfides. These reactions are also typically acid-catalyzed and proceed through the same propargylic cation intermediate. The choice of catalyst can be crucial for achieving high yields and selectivity. Bismuth(III) compounds, for example, have been shown to be effective for the substitution of propargylic alcohols with a wide range of C-, O-, S-, and N-centered nucleophiles.
The Nicholas reaction provides an alternative, milder pathway for propargylation, especially for base-sensitive substrates. nih.gov This method involves pre-complexing the alkyne with dicobalt hexacarbonyl. The resulting complex stabilizes the propargylic cation generated upon acid treatment, allowing for reaction with a wide array of nucleophiles, including alcohols and amines, to proceed under non-basic conditions. nih.gov
Table 2: Examples of Heteroatom Nucleophiles in Propargylation Reactions
| Nucleophile Class | Product Class | Catalyst Example | Reference |
|---|---|---|---|
| Alcohols | Propargylic Ethers | BiCl₃ | |
| Amines/Amides | Propargylic Amines | BiCl₃ | |
| Thiols | Propargylic Sulfides | FeCl₃, BiCl₃ | rsc.org |
Chemo- and regioselectivity are critical considerations in the propargylation reactions of unsymmetrical nucleophiles.
Chemoselectivity : In molecules with multiple nucleophilic sites, the reaction can often be directed to the most nucleophilic center. For example, in amino acids, propargylation can be selectively achieved at the amino or carboxyl group depending on the reaction conditions and protecting group strategy. nih.gov
Regioselectivity : When using aromatic nucleophiles with multiple potential sites of attack, the substitution pattern is governed by the electronic properties of the nucleophile. The reaction typically occurs at the position of highest electron density. For example, with indole (B1671886) derivatives, the propargylation preferentially takes place at the C-3 position. Similarly, phenols are usually attacked at the C-4 (para) position. researchgate.net The propargylation of this compound itself is regioselective, with the nucleophile attacking the carbon bearing the hydroxyl group (the C-1 position) due to the formation of the more stable propargylic carbocation, avoiding the formation of allenic byproducts under many conditions.
Addition Reactions to the Alkyne Moiety
While the hydroxyl group provides a handle for substitution reactions, the alkyne moiety of this compound is a site for various addition reactions. These transformations can lead to the formation of highly functionalized alkenes, which are valuable synthetic intermediates.
Hydroarylation involves the formal addition of a C-H bond of an aromatic ring across the carbon-carbon triple bond. This reaction provides a direct and atom-economical method for synthesizing substituted alkenes. Transition metal catalysts, particularly those based on palladium, rhodium, and gold, are often employed to facilitate this transformation. mdpi.comencyclopedia.pub
For a substrate like this compound, gold catalysis can initiate a reaction with an aryl nucleophile. This can proceed through an initial nucleophilic attack at the C-3 position (C3 substitution) to form a tri-substituted allene (B1206475) intermediate. ntnu.no This allene can then undergo a subsequent intramolecular hydroarylation if a suitable aryl group is present, or an intermolecular hydroarylation with a second equivalent of the nucleophile, leading to functionalized alkenes. ntnu.no
Alternatively, palladium-catalyzed hydroarylation of N-propargyl amides with boronic acids has been shown to be an efficient route to N-allyl amides, which are functionalized alkenes. nih.gov A similar strategy could be envisioned for this compound, where the reaction with an arylboronic acid would yield a 1,2-di-substituted alkene. The mechanism of such a palladium-catalyzed reaction typically involves coordination of the alkyne to the Pd(II) center, followed by transmetalation with the boronic acid and subsequent reductive elimination. nih.gov These reactions often exhibit high regioselectivity, yielding the anti-Markovnikov addition product. nih.gov
Hydrorhodation-Mediated Annulations and Cyclizations
Rhodium-catalyzed reactions are a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Propargyl alcohols, including this compound, can serve as versatile three-carbon synthons in rhodium(III)-catalyzed annulation reactions. chemrxiv.orgchemrxiv.org These processes typically involve the activation of a C-H bond on a coupling partner, which then adds across the alkyne of the propargyl alcohol. The resulting intermediate can then undergo cyclization.
The general mechanism for such a transformation involves the coordination of the rhodium catalyst to a directing group on the aromatic partner, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne of the propargyl alcohol. For this compound, the pyridine (B92270) nitrogen itself can act as a directing group, facilitating C-H activation at the C2 or C4 position of the pyridine ring or on a separate aromatic substrate. The subsequent annulation can lead to a variety of fused heterocyclic systems. For example, rhodium(III)-catalyzed [4+2] annulation of various arenes with propargyl alcohols can produce isoquinolone scaffolds and related polycyclic structures. rsc.orgorganic-chemistry.org
A key feature of these reactions is the role of the tertiary hydroxyl group, which can chelate with the rhodium center, controlling regioselectivity during the alkyne insertion and potentially enabling subsequent ring expansions or rearrangements. nih.gov The transformation can create multiple new bonds in a single operation, offering an efficient route to complex molecules like γ-carbolines. chemrxiv.org
Table 1: Examples of Rhodium-Catalyzed Annulations with Propargyl Alcohols
| Coupling Partner | Propargyl Alcohol | Catalyst System | Product Type | Yield (%) |
| 3-Aryl-1-H-indazole | Generic Tertiary Propargyl Alcohol | [CpRhCl₂]₂, AgSbF₆, DCE | 6-Alkenylindazolo[3,2-a]isoquinoline | up to 86% rsc.org |
| Indole | Generic Propargyl Alcohol | CpRh(MeCN)₃₂, Cu(OAc)₂ | γ-Carboline derivative | N/A chemrxiv.org |
| o-Alkenyl phenol | Generic Tertiary Propargyl Alcohol | [Cp*RhCl₂]₂, AgSbF₆ | Naphtho furan (B31954) derivative | N/A nih.gov |
Note: This table presents data for generic or aryl-substituted propargyl alcohols as specific data for this compound was not available.
Rearrangement Pathways
The propargyl alcohol motif in this compound is susceptible to several synthetically useful rearrangement reactions, which typically transform the alkyne and alcohol functionalities into α,β-unsaturated carbonyl systems.
The Meyer–Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgsynarchive.com The classical mechanism involves protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the final product. wikipedia.org For this compound, a secondary terminal propargyl alcohol, this rearrangement would yield 3-(3-pyridyl)propenal.
Due to the potential for side reactions under harsh acidic conditions, milder and more selective modern catalysts have been developed. Transition-metal catalysts based on gold, ruthenium, silver, or indium are highly effective. wikipedia.orgorganicreactions.org Gold(I) and gold(III) complexes, in particular, are powerful Lewis acids that can catalyze the rearrangement under neutral conditions, making them compatible with sensitive functional groups like the pyridine ring. organicreactions.org The reaction exhibits high atom economy and often proceeds with good to excellent yields and stereoselectivity. organicreactions.org
Table 2: Catalysts for Meyer-Schuster Rearrangement of Propargyl Alcohols
| Catalyst Type | Example Catalyst | Conditions | Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Acidic, often harsh | Traditional method wikipedia.org |
| Lewis Acid | Indium(III) chloride (InCl₃) | Mild, microwave-assisted | Excellent yields, short reaction times wikipedia.org |
| Transition Metal | Gold(I) or Gold(III) complexes | Very mild, neutral | High selectivity, functional group tolerance organicreactions.org |
| Transition Metal | Ruthenium or Silver complexes | Mild conditions | Effective for various substrates wikipedia.org |
Propargyl alcohols can be converted to α-iodoenones through a rearrangement initiated by electrophilic iodine species. nih.govresearchgate.net This transformation, sometimes referred to as an iodo-Meyer-Schuster rearrangement, can be achieved using hypoiodous acid (HOI) generated in situ from an iodide source like sodium iodide (NaI) and an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org
The proposed mechanism involves the electrophilic addition of an iodonium ion to the alkyne, which triggers a rearrangement analogous to the Meyer-Schuster pathway. The reaction ultimately furnishes an α-iodo-α,β-unsaturated ketone or aldehyde. rsc.org For tertiary propargylic alcohols bearing aryl groups, this method provides good yields of the corresponding α-iodoenones. rsc.org The reaction of this compound under these conditions would be expected to produce (E/Z)-2-iodo-3-(pyridin-3-yl)propenal. The stereoselectivity (Z/E ratio) of the resulting α-iodoenone can be influenced by the specific reagents and reaction conditions used. nih.govresearchgate.net
Various iodinating systems have been developed to effect this transformation, including N-iodosuccinimide (NIS) with a silver catalyst (AgSbF₆) or molecular iodine in a concentrated solution. nih.gov
Table 3: Reagent Systems for the Synthesis of α-Iodoenones from Propargyl Alcohols
| Iodine Source | Co-reagent / Oxidant | Substrate Type | Product | Ref. |
| Sodium Iodide (NaI) | m-CPBA, Cl₃CCO₂H | Tertiary alkynols with arylacetylene motifs | α-Iodoenones | nih.gov |
| N-Iodosuccinimide (NIS) | Silver hexafluoroantimonate (AgSbF₆) | Tertiary propargyl alcohols with terminal alkynes | α-Iodoenones | nih.gov |
| Iodine (I₂) | Pyridinium dichromate (PDC) | Tertiary propargyl alcohols | α-Iodoenals | nih.gov |
| Iodine (I₂) | None (10 M solution in THF) | Phenyl propargyl alcohols | α-Iodoenones | nih.govresearchgate.net |
Cyclization Reactions
The combination of the nucleophilic pyridine nitrogen, the hydroxyl group, and the electrophilic alkyne makes this compound an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
Intramolecular cyclization offers a direct route to fused ring systems. In the case of this compound, either the pyridine nitrogen or the alcohol oxygen can act as the internal nucleophile, attacking the activated alkyne. This can lead to the formation of important heterocyclic cores such as furo[3,2-c]pyridines. semanticscholar.org
One efficient strategy involves a cascade process beginning with a Sonogashira coupling of a halo-pyridinol with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization. semanticscholar.org A related approach could involve the activation of the alkyne in this compound towards nucleophilic attack by the pyridine nitrogen, although this would require N-alkylation or activation to form a pyridinium species, or by the oxygen of the hydroxyl group. Gold and other transition metals are particularly effective at catalyzing such cycloisomerization reactions of alkynols, activating the alkyne for attack by internal nucleophiles. nih.govmdpi.commdpi.com
Oxidative cyclization introduces an oxidant to trigger or facilitate the ring-closing process. These reactions can proceed through radical pathways or via metal-catalyzed cycles involving oxidative addition steps. Iodine-mediated oxidative cyclizations are particularly common for constructing nitrogen-containing heterocycles. For example, the reaction between 2-(pyridin-2-yl)acetate derivatives and alkynes in the presence of molecular iodine can yield substituted indolizines. organic-chemistry.org
In the context of this compound, a metal catalyst (e.g., gold or silver) in the presence of an N-oxide oxidant can generate a highly reactive α-oxo gold carbene intermediate. acs.orgacs.org This intermediate can then undergo intramolecular cyclization or react with other components in the mixture to form complex heterocyclic products. This strategy has been used to convert 1,4-diyn-3-ols into highly functionalized furans and pyrroles. acs.orgrsc.org The pyridine ring within the substrate could participate in such a cascade, leading to novel polycyclic aromatic systems.
Intramolecular Alkyne Iodo/Hydroarylation of Related Thioethers
The transformation of propargylic alcohols, such as this compound, into thioether derivatives provides a pathway for complex intramolecular cyclization reactions. Research into related S-aryl propargyl thioethers has demonstrated their utility in synthesizing densely substituted 2H-thiochromenes through electrophilic iodoarylation and hydroarylation. acs.orgnih.gov This process typically involves a 6-endo-dig cyclization, a reaction pathway that is significantly influenced by substitution at the propargylic position. acs.orgcapes.gov.brnih.gov
The synthesis of the necessary thioether precursors can be accomplished via a p-Toluenesulfonic acid (PTSA)-catalyzed thiolation of propargylic alcohols. acs.orgcapes.gov.brnih.gov Once the S-aryl propargyl thioether is formed, it can be subjected to cyclization conditions. For the iodoarylation reaction, N-Iodosuccinimide (NIS) is employed as an electrophilic iodine source to promote the ring closure. acs.orgnih.gov Alternatively, a silver-catalyzed intramolecular hydroarylation can be performed. acs.orgcapes.gov.brrsc.org The success of these cyclizations can be attributed to the Thorpe-Ingold effect, where gem-disubstitution at the propargylic position favors the 6-endo-dig cyclization pathway. acs.org While this specific reactivity has been detailed for S-aryl propargyl sulfides, it establishes a viable synthetic route for thioethers derived from this compound to form analogous pyridyl-fused heterocyclic systems.
| Reaction Type | Key Reagent/Catalyst | Typical Solvent | Outcome |
|---|---|---|---|
| Iodoarylation | N-Iodosuccinimide (NIS) | Dichloromethane (CH₂Cl₂) | Formation of iodinated 2H-thiochromenes |
| Hydroarylation | Silver Salt (e.g., AgNTf₂) | 1,2-Dichloroethane (DCE) | Formation of 2H-thiochromenes |
Oxidation Reactions of the Alcohol and Alkyne Functionalities
As a primary propargylic alcohol, this compound can undergo selective oxidation to yield either the corresponding aldehyde, 3-(3-pyridyl)propynal, or the carboxylic acid, 3-(3-pyridyl)propynoic acid. wikipedia.org The choice of oxidizing agent and reaction conditions is crucial for determining the final product. beilstein-journals.org
Strong oxidizing agents, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), typically oxidize primary alcohols completely to carboxylic acids. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an aldehyde intermediate which, in the aqueous medium, forms a hydrate that is susceptible to further oxidation. msu.eduorganic-chemistry.org
For the selective oxidation to the aldehyde, milder reagents that operate under anhydrous conditions are required to prevent over-oxidation. e-bookshelf.debeilstein-journals.org Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are common reagents of choice for this transformation, efficiently converting primary alcohols to aldehydes in high yields when used in solvents like dichloromethane. chemistrysteps.commsu.edue-bookshelf.de Other modern methods, such as those utilizing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with a co-oxidant, also provide highly selective oxidation to aldehydes without significant formation of the carboxylic acid. orgsyn.orghelsinki.fibeilstein-journals.org The oxidation of propargyl alcohol itself can yield propynal or propargylic acid, confirming the reactivity of this class of compounds. wikipedia.org
| Reagent | Typical Conditions | Primary Product | Reference |
|---|---|---|---|
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acetone | Carboxylic Acid | organic-chemistry.orgorganic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde | chemistrysteps.come-bookshelf.de |
| Pyridinium Dichromate (PDC) | Anhydrous CH₂Cl₂ or DMF | Aldehyde | msu.edu |
| TEMPO/Co-oxidant (e.g., IBD, NaOCl) | Various, often biphasic | Aldehyde | orgsyn.orghelsinki.fi |
Polymerization Studies and Inhibitors
Propargyl alcohol is known to polymerize upon heating or treatment with a base. wikipedia.org This polymerization can be explosive under certain conditions, such as in the presence of contaminants or elevated temperatures. nih.gov Uninhibited propargyl alcohol vapor can also form polymers in confined spaces like vents. nih.gov Given its structural similarity, this compound is expected to exhibit a similar tendency to polymerize, particularly under basic or high-temperature conditions.
The polymerization of propargyl alcohol on metal surfaces has been studied in the context of corrosion inhibition, where the resulting polymer film provides a protective barrier. pku.edu.cnrawsource.comdocumentsdelivered.com In acidic systems containing hydrogen sulfide, the formation of a continuous polymer film of propargyl alcohol can provide long-term inhibition against corrosion. pku.edu.cn
To prevent undesired polymerization during storage or handling, inhibitors are often added to reactive monomers. These substances work by terminating radical chains that initiate the polymerization process. Common inhibitors include phenolic compounds such as hydroquinone, which are effective radical scavengers, particularly in the presence of oxygen.
Derivatization and Advanced Functionalization Strategies
Hydroxyl Group Functionalization
The primary alcohol in 3-(3-Pyridyl)-2-propyn-1-ol is a prime site for introducing new functional groups and altering the molecule's physicochemical properties. The versatility of hydroxyl groups allows for transformations into esters, phosphates, and sulfur-containing derivatives, among others. researchgate.net
Esterification is a fundamental reaction for modifying hydroxyl groups, often employed to protect the alcohol or to modulate the biological activity and physical characteristics of a molecule. medcraveonline.com The reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of an acid catalyst like sulfuric acid. google.comnih.gov
For this compound, acetate (B1210297) formation is a common esterification, converting the hydroxyl group into an acetate ester. This can be achieved by reacting the alcohol with acetic anhydride, a method frequently used for the acylation of propargyl alcohols. nih.gov This transformation can serve to protect the hydroxyl group during subsequent reactions targeting other parts of the molecule. nih.gov The general scheme for this reaction is straightforward and typically proceeds with good yields. nih.gov
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Catalyst | Product |
|---|
This process, a variant of the Fischer esterification, is a reversible reaction. khanacademy.org However, using an acid anhydride drives the reaction to completion. nih.gov The resulting acetate derivative, also known as propargyl acetate, is a well-characterized compound. nist.govnih.gov
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a critical modification in biological systems and a valuable tool in synthetic chemistry for altering solubility and biological activity. nih.govnih.gov The hydroxyl group of this compound can be phosphorylated to yield a phosphate monoester.
Several methods exist for the phosphorylation of alcohols. A common laboratory approach involves the use of a pentavalent phosphoryl donor. nih.gov Alternatively, transition-metal-catalyzed phosphorylation has emerged as a highly efficient method. encyclopedia.pub For instance, palladium-catalyzed cross-coupling reactions can be employed to form C-P bonds. encyclopedia.pub More direct O-phosphorylation of alcohols can be catalyzed by various systems, including those that mimic the action of kinases. rsc.org
The chemoselective phosphorylation of hydroxyl groups in the presence of other functionalities, such as the pyridine (B92270) ring and alkyne, is a key challenge. Catalytic systems, such as those using 2-aryl-4-(dimethylamino)pyridine-N-oxides, have demonstrated high efficiency and selectivity for the phosphorylation of hydroxyl-containing amino acid derivatives and polyols, suggesting their potential applicability to this compound. rsc.org
Table 2: Potential Phosphorylation Strategies
| Method | Phosphorylating Agent | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Chemical Phosphorylation | Phosphoryl chloride derivatives | Base (e.g., pyridine) | Standard laboratory procedure |
| Catalytic Phosphorylation | Dialkyl phosphonates | Palladium or Nickel catalyst | High efficiency and broad substrate scope encyclopedia.pub |
The introduction of sulfur into organic molecules can significantly impact their chemical and biological properties. Thiolation of the hydroxyl group in this compound can lead to the formation of various sulfur-containing derivatives, such as thiols, thioethers, and thioesters.
A direct conversion of the alcohol to a thiol can be achieved through a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide. Another approach involves the Mitsunobu reaction with thioacetic acid, followed by hydrolysis to yield the thiol.
Furthermore, the synthesis of sulfur-containing heterocycles is possible. For example, the thiolation and subsequent cyclization of related homopropargylic compounds have been shown to produce thiolated pyrroles and pyrrolines, indicating a potential pathway for creating more complex sulfur-containing structures from this compound derivatives. rsc.org The precise synthesis of sulfur-containing polymers has also been achieved using cooperative dual organocatalysts, highlighting advanced methods for incorporating sulfur. nih.gov
Pyridine Ring Functionalization and Modification
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. rsc.org Functionalization can be challenging due to the deactivating effect of the nitrogen atom and its potential to coordinate with metal catalysts. rsc.org However, numerous strategies have been developed for the modification of pyridine rings.
Direct C-H functionalization is a powerful, atom-economical method for introducing substituents onto the pyridine ring. rsc.org This approach avoids the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, has been widely used for the cross-coupling of pyridines. researchgate.net For instance, palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts allows for the incorporation of various carbon-based fragments. researchgate.net
Another strategy involves the temporary dearomatization of the pyridine ring. The formation of Zincke intermediates by reacting pyridines with triflic anhydride and a secondary amine opens the ring to an azahexatriene species, which can undergo regioselective palladium-catalyzed arylation before recyclizing to the functionalized pyridine product. researchgate.net This method provides a route to modify the pyridine skeleton itself. Additionally, multicomponent reactions, such as the Povarov and A3 reactions, can be used to construct highly functionalized, pyridine-fused tricyclic heterocycles. nih.gov
Table 3: Selected Pyridine Ring Functionalization Methods
| Method | Description | Potential Outcome for this compound |
|---|---|---|
| Direct C-H Arylation | Transition-metal-catalyzed coupling of a C-H bond with an aryl halide. rsc.org | Introduction of aryl groups at positions 2, 4, or 6 of the pyridine ring. |
| Zincke Reaction | Ring-opening to an azahexatriene followed by functionalization and recyclization. researchgate.net | Regioselective introduction of aryl groups at the C4 position. |
Alkyne Moiety Functionalization and Click Chemistry Compatibility
The terminal alkyne group is one of the most versatile functional handles in this compound, making it highly amenable to a variety of transformations, most notably "click" chemistry. nih.govacs.org
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and materials science applications. aatbio.com The alkyne in this compound makes it a perfect building block for CuAAC reactions, allowing it to be "clicked" onto any molecule bearing an azide group. This reaction is highly regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgaatbio.com
Beyond click chemistry, the alkyne can participate in other addition reactions. For instance, nucleophilic conjugate additions, such as thiol-yne, amino-yne, and hydroxyl-yne reactions, can be used to introduce various functionalities. acs.org The alkyne can also be used in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. nih.gov
Table 4: Alkyne Functionalization Reactions
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, bio-orthogonal, mild conditions wikipedia.orgmdpi.com |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Disubstituted alkyne | Forms C(sp)-C(sp²) bonds nih.gov |
Catalytic Transformations Involving 3 3 Pyridyl 2 Propyn 1 Ol and Its Derivatives
Transition Metal Catalysis for Complex Molecular Assemblies
Transition metal catalysis provides a powerful platform for the selective functionalization of the reactive sites within 3-(3-Pyridyl)-2-propyn-1-ol and its derivatives. The choice of metal catalyst and reaction conditions dictates the reaction pathway, enabling the construction of a wide array of carbocyclic and heterocyclic systems.
Palladium-Catalyzed Processes
Palladium catalysts are renowned for their ability to facilitate carbon-carbon bond formation. In the context of this compound, palladium-catalyzed reactions such as the Sonogashira and Heck couplings are of significant importance.
The Sonogashira coupling allows for the direct connection of the terminal alkyne of this compound with aryl or vinyl halides. This reaction typically employs a palladium(0) catalyst in the presence of a copper(I) co-catalyst and an amine base, proceeding under mild conditions to yield substituted arylalkynes or enynes. These products serve as valuable intermediates for the synthesis of more complex heterocyclic systems.
The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of the pyridyl alkyne with an alkene. This transformation leads to the formation of substituted alkenes, expanding the structural diversity of molecules accessible from this compound.
Furthermore, palladium catalysis has been utilized in the modular synthesis of highly substituted piperazines and related nitrogen heterocycles. This process involves the cyclization of propargyl carbonates, derived from propargylic alcohols like this compound, with various diamine components. These reactions proceed with high regio- and stereochemical control, offering a versatile route to these important structural motifs. acs.org
| Reaction Type | Catalyst System | Substrates | Product Type |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | This compound, Aryl/Vinyl Halide | Arylalkyne/Enyne |
| Heck Reaction | Pd(0) or Pd(II) complex, Base | This compound derivative, Alkene | Substituted Alkene |
| Cyclization | Pd(0), DPEphos | Propargyl carbonate of this compound, Diamine | Substituted Piperazine |
Copper-Catalyzed Processes
Copper catalysts play a pivotal role in the transformations of this compound, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."
The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By reacting the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, complex triazolyl-pyridine structures can be readily assembled. tandfonline.comnih.gov This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for drug discovery and materials science. The resulting triazole ring is a stable and versatile linker, often used to connect different molecular fragments.
Beyond its primary catalytic role in CuAAC, copper also serves as a crucial co-catalyst in the aforementioned palladium-catalyzed Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate.
| Reaction Type | Catalyst System | Substrates | Product Type |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt | This compound, Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling (Co-catalyst) | Pd(0) complex, Cu(I) salt | This compound, Aryl/Vinyl Halide | Arylalkyne/Enyne |
Gold-Catalyzed Processes
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes, enabling a variety of cyclization and rearrangement reactions. In the context of this compound and its derivatives, gold catalysis facilitates the construction of diverse heterocyclic frameworks.
Gold catalysts can promote the cycloisomerization of propargylic alcohols, leading to the formation of furan (B31954) derivatives. nih.govacs.org For instance, the intramolecular cyclization of a molecule containing both a pyridyl-alkyne moiety and a suitably positioned hydroxyl group can be efficiently catalyzed by gold salts to afford furan-pyridines. These reactions often proceed under mild conditions with high atom economy.
Furthermore, gold-catalyzed tandem annulations of pyridylhomopropargylic alcohols with other propargyl alcohols provide an atom-economical route to polycyclic dihydrobenzofurans. researchgate.netacs.org These complex transformations involve a cascade of events, including cyclization, rearrangement, and Friedel-Crafts-type reactions, to build intricate molecular architectures in a single step.
| Reaction Type | Catalyst System | Substrates | Product Type |
| Cycloisomerization | Au(I) or Au(III) complex | Derivative of this compound | Furan-pyridine |
| Tandem Annulation | Au(I) complex | Pyridylhomopropargylic alcohol, Propargyl alcohol | Polycyclic Dihydrobenzofuran |
Rhodium-Catalyzed Processes
Rhodium catalysts are highly versatile and have been employed in a range of transformations involving alkynes, including C-H activation and annulation reactions.
Rhodium(III)-catalyzed C-H activation and annulation of various nitrogen-containing heterocycles with alkynes, including derivatives of this compound, provides a direct and efficient route to complex fused heterocyclic systems. For example, the reaction of 2-alkenylphenols or anilides with alkynes in the presence of a rhodium(III) catalyst can lead to the formation of spirocyclic compounds or indolines, respectively. acs.orgnih.gov These reactions often proceed with high regioselectivity and can be used to construct multiple C-C and C-N bonds in a single operation.
Rhodium catalysts are also effective for NH insertion reactions of rhodium pyridyl carbenes, which can be generated from pyridotriazoles. This methodology allows for the synthesis of 2-picolylamines and imidazo[1,5-a]pyridines, demonstrating the utility of rhodium catalysis in constructing nitrogen-containing heterocycles. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type |
| C-H Annulation | Rh(III) complex | 2-Alkenylphenol/anilide, Alkyne derivative | Spirocycle/Indoline |
| NH Insertion | Rh(II) complex | Pyridotriazole, NH-containing compound | 2-Picolylamine/Imidazo[1,5-a]pyridine |
Ruthenium-Catalyzed Processes
Ruthenium catalysts, particularly the well-defined Grubbs-type catalysts, are the workhorses of olefin metathesis . Enyne metathesis, a variation of this reaction, provides a powerful method for the formation of 1,3-dienes from the reaction of an alkene and an alkyne.
Intramolecular ring-closing enyne metathesis (RCEYM) of substrates containing both an alkene and an alkyne moiety, which can be derived from this compound, offers a direct route to cyclic dienes. organic-chemistry.orgfigshare.com This reaction is catalyzed by ruthenium carbene complexes and is driven by the formation of a thermodynamically stable conjugated diene system. The resulting cyclic structures can serve as versatile intermediates in the synthesis of natural products and other complex molecules.
Ruthenium catalysts have also been employed in the oxidative synthesis of 2-pyridones through the annulation of acrylamides and alkynes. acs.org This transformation demonstrates the broader utility of ruthenium in facilitating C-H/N-H bond functionalizations to construct heterocyclic systems.
| Reaction Type | Catalyst System | Substrates | Product Type |
| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs-type Ru catalyst | Enyne derivative of this compound | Cyclic 1,3-Diene |
| Oxidative Annulation | Ru complex, Oxidant | Acrylamide, Alkyne derivative | 2-Pyridone |
Iron-Catalyzed Processes
Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst for a variety of organic transformations. Iron catalysts have proven effective in mediating several reactions involving propargylic alcohols and alkynes.
Iron-catalyzed cross-coupling reactions of alkynyl Grignard reagents with alkenyl halides or triflates provide a cost-effective alternative to palladium-catalyzed methods for the synthesis of conjugated enynes. organic-chemistry.org These reactions often proceed with high stereoselectivity and are compatible with a range of functional groups.
Furthermore, iron salts can catalyze the carbometalation of propargylic alcohols with Grignard reagents, leading to the formation of tri- and tetrasubstituted olefins with high regio- and stereoselectivity. acs.org Iron catalysts also facilitate the borylation of propargylic acetates to produce multisubstituted allenylboronates, which are valuable synthetic intermediates. nih.gov
In the realm of heterocycle synthesis, iron catalysts have been shown to mediate the cycloaddition of alkynenitriles and alkynes to form substituted pyridines, showcasing the potential of iron in constructing complex nitrogen-containing aromatic systems. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type |
| Enyne Cross-Coupling | FeCl₃, LiBr | Alkynyl Grignard reagent, Alkenyl halide/triflate | Conjugated Enyne |
| Carbometalation | Fe(acac)₃ | Propargylic alcohol, Grignard reagent | Trisubstituted Allylic Alcohol |
| Borylation | Fe(acac)₃ | Propargylic acetate (B1210297), Boron reagent | Allenylboronate |
| Cycloaddition | Fe(OAc)₂, Pyridyl bisimine ligand | Alkynenitrile, Alkyne | Substituted Pyridine (B92270) |
Silver-Catalyzed Processes
Silver catalysts, particularly silver(I) salts, have demonstrated utility in activating the alkyne functionality of propargylic alcohols for various transformations. While direct studies on this compound are not extensively detailed, analogous silver-catalyzed reactions provide insight into its potential reactivity. Silver salts are known to act as soft and carbophilic Lewis acids, promoting reactions such as the A³-coupling (aldehyde-alkyne-amine). beilstein-journals.org
In a typical A³-coupling reaction, a silver acetylide is proposed to form in situ, which then reacts with an iminium ion generated from the condensation of an aldehyde and an amine to yield propargylamines. beilstein-journals.org Silver iodide (AgI) has been found to be an effective catalyst for this three-component coupling, particularly for reactions involving aliphatic aldehydes, affording high yields in aqueous media without the need for co-catalysts. organic-chemistry.org This methodology presents an environmentally friendly alternative to traditional methods. organic-chemistry.org The general mechanism for the silver(I)-catalyzed A³-coupling is depicted below.
Proposed Mechanism for Silver-Catalyzed A³-Coupling:
Formation of a silver acetylide intermediate. organic-chemistry.org
In situ generation of an iminium ion from an aldehyde and an amine. organic-chemistry.org
Reaction of the silver acetylide with the iminium ion to produce the corresponding propargylamine. beilstein-journals.orgorganic-chemistry.org
Additionally, silver catalysts, often in conjunction with other metals, can facilitate cycloaddition reactions. For instance, a silver triflate and copper bromide co-catalyzed [3+2]-cycloaddition of isoquinolinium-2-ylamides with in situ generated keteneimines has been reported. beilstein-journals.org
Scandium-, Ytterbium-, and Bismuth-Catalyzed Transformations
Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are powerful Lewis acids that catalyze a variety of organic transformations.
Scandium(III)-catalyzed reactions often involve the activation of carbonyl compounds and imines. For instance, Sc(OTf)₃, in combination with chiral N,N'-dioxide ligands, has been successfully employed in the asymmetric 1,6-addition of 3-substituted oxindoles to dienyl ketones, yielding chiral oxindoles with quaternary stereocenters in excellent enantioselectivities. nih.gov Chiral scandium complexes have also been used in enantioselective [3+2] cycloadditions of α-substituted diazoesters with exocyclic enones and asymmetric α-propargylation of N-unprotected 3-substituted oxindoles. mdpi.com
Ytterbium(III)-catalyzed transformations have also been explored. Yb(OTf)₃ has been shown to catalyze formal [3+3] cycloadditions of 3-amino-1,5-dehydro-1H-pyrrol-2-ones with conjugated α-ketoesters, leading to the synthesis of bicyclic 1,4-dihydropyridines. ehu.esresearchgate.net Furthermore, ytterbium(II) complexes have been reported to catalyze the hydroarylation of olefins. nih.gov
Bismuth(III) salts are gaining attention as low-toxicity and cost-effective catalysts. nih.govdntb.gov.ua Bismuth(III) compounds can catalyze various reactions, including oxidations, deprotections, and carbon-carbon bond formations. mdpi.com For example, bismuth triflate has been used in the asymmetric allylation of aromatic aldehydes. semanticscholar.org Bismuth subnitrate has been identified as an effective heterogeneous catalyst for the Markovnikov-type hydration of alkynes to produce methyl ketones. mdpi.com
Table 1: Examples of Scandium-, Ytterbium-, and Bismuth-Catalyzed Transformations
| Catalyst System | Reaction Type | Substrates | Product | Key Features |
| Sc(OTf)₃ / Chiral N,N'-dioxide ligand | Asymmetric 1,6-addition | 3-substituted oxindoles, dienyl ketones | Chiral oxindoles with quaternary stereocenters | High enantioselectivity (up to >99% ee) nih.gov |
| Yb(OTf)₃ | [3+3] Cycloaddition | 3-amino-1,5-dehydro-1H-pyrrol-2-ones, α-ketoesters | Bicyclic 1,4-dihydropyridines | 'Head to tail' regioselectivity ehu.esresearchgate.net |
| Bismuth Subnitrate | Alkyne Hydration | Terminal alkynes | Methyl ketones | Heterogeneous, cost-effective, non-toxic mdpi.com |
Indium-Catalyzed Enantioselective Propargylation
Indium-catalyzed reactions, while not as extensively documented for this compound specifically, are relevant in the context of propargylic alcohol chemistry. Indium salts are known to act as Lewis acids, and their application in enantioselective propargylation reactions is an area of active research. These reactions typically involve the addition of a propargyl group to an electrophile, such as an aldehyde or ketone, to generate a chiral homopropargylic alcohol. The development of chiral indium catalysts is crucial for achieving high enantioselectivity in these transformations.
Lewis Acid Catalysis in Propargylic Substitutions and Cyclizations
Lewis acids play a pivotal role in the activation of propargylic alcohols, including this compound, towards nucleophilic substitution and cyclization reactions. The coordination of a Lewis acid to the hydroxyl group enhances its leaving group ability, facilitating the formation of a stabilized propargylic carbocation or an allenyl intermediate, which can then be intercepted by a nucleophile.
A variety of Lewis acids, including those based on gold, have been employed for these transformations. For instance, Au(III) or Au(I)/Lewis acid-catalyzed cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles have been developed for the synthesis of pyrimidines. nih.gov In these reactions, the propargyl amine intermediate, generated in situ through oxophilic activation, undergoes cyclization and subsequent rearrangements. nih.gov
Furthermore, gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, provides an efficient route to polysubstituted furans. mdpi.commdpi.com This reaction is believed to proceed through a propargylic substitution product intermediate. mdpi.com Lewis acid-catalyzed cascade reactions of 1,1,3-triarylprop-2-yn-1-ols with diarylvinylidenecyclopropanes can selectively produce cyclopenta[b]naphthalene or cyclopenta[a]indene (B11921763) derivatives, depending on the substituents. nih.gov
Table 2: Lewis Acid-Catalyzed Reactions of Propargylic Alcohols
| Catalyst System | Nucleophile/Reactant | Product | Reaction Type |
| Au(III) or Au(I)/Lewis Acid | 3-Amino-benzo[d]isoxazoles | Pyrimidines | Substitution/Cyclization/Migration Cascade nih.gov |
| AuBr₃/AgOTf | 1,3-Dicarbonyl compounds | Polysubstituted furans | Propargylic Substitution/Cycloisomerization mdpi.com |
| Lewis Acid | Diarylvinylidenecyclopropanes | Cyclopenta[b]naphthalenes or Cyclopenta[a]indenes | Cascade Meyer-Schuster rearrangement/Friedel-Crafts reaction nih.gov |
Brønsted Acid Catalysis in Heterocycle Synthesis
Brønsted acids are effective catalysts for various organic transformations, including those leading to the synthesis of heterocycles. rwth-aachen.deresearchgate.net In the context of this compound, Brønsted acid catalysis can facilitate reactions by protonating the hydroxyl group, turning it into a good leaving group (water), and thereby promoting nucleophilic attack or rearrangement.
While specific examples utilizing this compound are scarce, the general principles of Brønsted acid catalysis on propargylic alcohols are well-established. For instance, Brønsted acids can catalyze the propargylation of aldehydes, leading to homopropargylic alcohols. nih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used for the enantioselective synthesis of 2,3-dihydroquinazolinones. researchgate.net Synergistic Brønsted/Lewis acid catalysis has also been shown to be effective in aromatic alkylation reactions. rsc.org
The synthesis of heterocycles often involves the formation of new carbon-heteroatom bonds. Brønsted acid catalysis can promote intramolecular cyclizations of functionalized propargylic alcohols or intermolecular reactions with suitable nucleophiles to construct heterocyclic rings.
Organocatalytic Approaches for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysis. nih.govnih.gov Chiral organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates like iminium ions or enamines. mdpi.com
For reactions involving derivatives of this compound, organocatalysis could be employed to achieve high levels of stereocontrol. For example, chiral Brønsted acids can be used in enantioselective propargylation reactions. nih.gov The development of organocatalytic methods for the synthesis of chiral propargylamines and other derivatives from propargylic alcohols is an active area of research. researchgate.net Bifunctional organocatalysts, such as those derived from quinine, have been used in domino reactions to construct complex spiro-heterocycles with high enantioselectivity. uva.es
The application of organocatalysis to the chemistry of this compound holds significant promise for the development of new, efficient, and stereoselective methods for the synthesis of valuable chiral building blocks.
Heterogeneous Catalysis and Catalyst Recycling
The principles of green chemistry encourage the use of heterogeneous catalysts due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net This is particularly important for industrial applications where catalyst recovery and reuse can significantly reduce costs and environmental impact. nih.govchemrxiv.orgchemrxiv.org
Heterogeneous catalysts can be developed by immobilizing homogeneous catalysts onto solid supports, such as silica (B1680970), polymers, or metal-organic frameworks. dicp.ac.cn For reactions involving this compound, a heterogeneous catalyst could offer several advantages. For instance, a solid-supported acid or metal catalyst could be used in propargylic substitution or cyclization reactions and then easily recovered by filtration. researchgate.net
The recyclability of a catalyst is a key performance indicator. researchgate.net Studies have shown that some heterogeneous catalysts can be reused multiple times without a significant loss of activity or selectivity. researchgate.netmdpi.com For example, in some systems, catalysts have been successfully recycled for five or more consecutive runs. mdpi.comresearchgate.net The development of robust and recyclable heterogeneous catalysts for the transformations of this compound is a key goal for making these processes more sustainable.
Solvent Effects in Catalysis, including Ionic Liquids
The choice of solvent plays a pivotal role in the outcome of catalytic transformations involving this compound and its derivatives. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and ultimately the reaction rate, yield, and selectivity. In recent years, ionic liquids have emerged as a promising class of "green" solvents that offer unique advantages in catalysis.
The Role of Conventional Solvents
In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the polarity of the solvent can significantly impact the reaction efficiency. For the Sonogashira coupling of aryl halides with terminal alkynes, a reaction highly relevant to the functionalization of this compound, various organic solvents have been investigated. Studies on similar systems have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be highly effective. For instance, in the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, DMF was found to provide higher yields compared to tetrahydrofuran (B95107) (THF). In other instances, amine bases such as triethylamine (B128534) (Et3N) can serve as both a base and a solvent, proving to be the optimal choice for certain substrate combinations. The selection of the most suitable conventional solvent is often a result of empirical optimization for each specific catalytic system.
For other catalytic transformations, such as the Heck reaction, solvents like dioxane have been found to be optimal under specific conditions. Similarly, in palladium-catalyzed cyclization reactions of propargylamines, toluene (B28343) has been identified as a superior solvent. This highlights the substrate and reaction-dependent nature of solvent selection in catalysis.
The Emergence of Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, and they possess a unique set of properties that make them attractive media for catalytic reactions. These include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds. A key feature of ionic liquids is their tunability; by modifying the cation and anion, their physicochemical properties, such as polarity, viscosity, and coordinating ability, can be tailored to suit a specific reaction.
In the context of catalytic transformations of propargyl alcohols, ionic liquids have been shown to offer several advantages. They can act as catalyst stabilizers, preventing the aggregation of metal nanoparticles and enhancing catalyst longevity and recyclability. Furthermore, the ionic nature of these solvents can stabilize charged intermediates and transition states, potentially leading to enhanced reaction rates and selectivities.
A notable example is the gold-catalyzed synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. Research has demonstrated that conducting this reaction in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) leads to high yields of the desired products. mdpi.comnih.govbohrium.comresearchgate.net The use of the ionic liquid in this case not only provides an environmentally benign reaction medium but also facilitates the recycling of the gold catalyst. mdpi.com
Comparative Solvent Effects: A Data-Driven Perspective
To illustrate the impact of different solvents on catalytic reactions relevant to this compound, the following table summarizes findings from studies on analogous systems. It is important to note that direct comparative data for this compound across a wide range of solvents and ionic liquids is limited in the available literature. The data presented here is compiled from reactions of structurally related compounds to provide a qualitative and quantitative understanding of solvent effects.
| Catalytic Transformation | Substrate(s) | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Et3N | 98 | nih.gov |
| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Toluene | 56 | nih.gov |
| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | DMF | 45 | nih.gov |
| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | DMSO | 38 | nih.gov |
| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | NMP | 30 | nih.gov |
| Gold-Catalyzed Furan Synthesis | Propargylic alcohol and 1,3-dicarbonyl compound | AuBr3/AgOTf | [EMIM][NTf2] | High | mdpi.comnih.gov |
| Heck Coupling | Aryl bromides and Styrene | Pd(OAc)2 / Ligand | Dioxane | Moderate | researchgate.net |
| Palladium-Catalyzed Cyclization | Propargylamines | Pd(OAc)2 | Toluene | up to 93 | nih.gov |
The data clearly indicates that the choice of solvent has a profound effect on the yield of the reaction. For the Sonogashira coupling, the basic solvent Et3N provided a significantly higher yield compared to other polar aprotic and nonpolar solvents. In the case of the furan synthesis, the use of an ionic liquid proved to be a highly effective medium. These findings underscore the importance of solvent screening as a critical step in optimizing catalytic transformations involving this compound and its derivatives. The unique properties of ionic liquids position them as highly promising candidates for developing more efficient and sustainable catalytic processes.
Applications in Advanced Organic Synthesis and Materials Chemistry
Building Blocks for Complex Organic Molecules and Natural Product Analogues
3-(3-Pyridyl)-2-propyn-1-ol serves as a key precursor for the synthesis of a wide range of complex organic molecules and analogues of natural products. Its utility stems from the ability of the propargyl alcohol group to undergo various cyclization, coupling, and rearrangement reactions, while the pyridine (B92270) ring can act as a directing group, a nucleophile, or a scaffold for further functionalization.
The construction of nitrogen-containing heterocyclic systems is a cornerstone of modern synthetic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly attractive starting material for the synthesis of such systems due to the embedded pyridine nucleus and the reactive propargyl alcohol functionality.
Indolizine (B1195054), a fused bicyclic aromatic compound, is a structural isomer of indole (B1671886) and constitutes the core of numerous alkaloids with significant biological activities. The synthesis of indolizine derivatives can be achieved through various strategies involving the cyclization of pyridine-containing precursors. Propargylic alcohols attached to a pyridine ring are valuable substrates for such transformations. researchgate.netorganic-chemistry.org
One common approach involves the transition metal-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols or their derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org While direct experimental data for the use of this compound in this specific reaction is not extensively documented, the general mechanism provides a plausible pathway for its application. The reaction typically proceeds through the activation of the alkyne by a metal catalyst, followed by an intramolecular attack of the pyridine nitrogen onto the activated triple bond, leading to the formation of the indolizine core.
| Catalyst | Reaction Conditions | Product Type | Reference |
| Samarium-based catalysts | Mild, solvent-free conditions | Broad range of indolizines | organic-chemistry.org |
| Copper-based catalysts | Mild reaction conditions | C-1 oxygenated indolizines | organic-chemistry.orgorganic-chemistry.org |
| Palladium-based catalysts | Reaction with aroyl chlorides | Indolizine derivatives via 5-endo-dig cyclization | organic-chemistry.org |
This table presents representative examples of catalysts and conditions for the synthesis of indolizines from pyridine-substituted propargylic alcohols in general.
Isoquinolines and quinolines are fundamental heterocyclic scaffolds found in a vast array of natural products and synthetic compounds with diverse pharmacological properties. Propargylic alcohols have been recognized as versatile building blocks for the synthesis of these important heterocycles. rsc.org The synthesis of quinolines, for instance, can be achieved through the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.orgnih.gov Although this method is not directly applicable to this compound, it highlights the potential of propargyl alcohols in forming quinoline (B57606) rings.
A study on the reductive cyclization of pyridyl-substituted alcohols indicated the formation of quinolones instead of quinolines, suggesting a different cyclization pathway may be favored. organic-chemistry.orgminsky.ai The synthesis of isoquinolines often involves transition-metal-catalyzed reactions. bohrium.comscnu.edu.cnresearchgate.net The general strategies for synthesizing isoquinolines and quinolines from propargylic alcohols offer a framework for the potential application of this compound in this area, though specific experimental validation is required.
| Synthetic Method | Key Intermediates | Product Type | Reference |
| Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols | o-Aminoenones | Substituted Quinolines | organic-chemistry.orgnih.gov |
| Transition-Metal-Catalyzed Annulation | Various metallacycles | Substituted Isoquinolines | bohrium.comresearchgate.net |
This table illustrates general synthetic approaches towards quinolines and isoquinolines using propargylic alcohols as precursors.
Thiazole (B1198619) and pyrazole (B372694) rings are important five-membered heterocyclic motifs present in many biologically active compounds. While direct reports on the synthesis of thiazoles and pyrazoles from this compound are scarce, the reactivity of the propargyl alcohol moiety suggests potential synthetic routes.
For the synthesis of thiazoles, a plausible approach could involve the reaction of this compound with a sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide, under appropriate conditions to facilitate a Hantzsch-type thiazole synthesis. mdpi.comnih.gov
The synthesis of pyrazoles could potentially be achieved through a 1,3-dipolar cycloaddition reaction. frontiersin.orgnih.govwikipedia.orgalchetron.commdpi.com The carbon-carbon triple bond in this compound can act as a dipolarophile, reacting with a 1,3-dipole such as a diazo compound to form the pyrazole ring. The regioselectivity of such a reaction would be an important consideration.
| Heterocycle | Potential Synthetic Route | Key Reagents |
| Thiazole | Hantzsch-type synthesis | Thiourea, Thioamides |
| Pyrazole | 1,3-Dipolar Cycloaddition | Diazo compounds |
This table outlines potential, though not yet experimentally verified for this specific substrate, synthetic strategies for thiazole and pyrazole synthesis from a propargyl alcohol.
The pyridine ring in this compound can serve as a foundational scaffold for the construction of more complex, functionalized pyridine derivatives. nuph.edu.ua The propargyl alcohol side chain offers a reactive handle for various transformations, including annulation reactions to form fused pyridine systems or functional group interconversions to introduce new pharmacophores. For instance, condensation reactions of propargyl amines (which can be derived from the corresponding alcohol) with unsaturated carbonyl compounds can lead to the formation of polysubstituted pyridines. nih.gov This highlights the potential to first modify the alcohol group of this compound and then utilize the resulting intermediate to build more elaborate pyridine-based structures.
| Synthetic Approach | Reactant Types | Resulting Scaffold | Reference |
| Tandem Condensation/Electrocyclization | Propargyl amines and unsaturated carbonyls | Polysubstituted Pyridines | nih.gov |
| CuCl2-catalyzed Condensation | Propargylamine with ketones | Annulated Pyridines | semanticscholar.org |
This table provides examples of synthetic methods for constructing pyridine-based scaffolds from propargyl precursors.
Indole-3-carbinol and its derivatives are known for their biological activities. The synthesis of these compounds typically involves the reaction of an indole with an aldehyde or a related electrophile. nih.govscispace.comrsc.org There is no direct literature precedent for the synthesis of indole-3-carbinols using this compound. A hypothetical route could involve the reaction of an indole with an activated form of this compound, potentially leading to a 3-substituted indole derivative. However, the reactivity of the propargyl alcohol would likely need to be tailored for such a transformation, for instance, through its conversion to a more electrophilic species. The development of such a synthetic methodology remains an area for future investigation. mdpi.com
Synthesis of Oxygen and Sulfur-Containing Heterocycles
The propargyl alcohol moiety within this compound is a key functional group for the synthesis of five- and six-membered oxygen and sulfur-containing heterocyclic compounds. Established synthetic methodologies for the conversion of propargyl alcohols into these structures underscore the potential of this pyridyl-substituted variant in creating novel heterocyclic libraries.
Substituted furans can be efficiently synthesized from propargyl alcohols through various catalytic cascade reactions. organic-chemistry.org One common strategy involves the reaction of propargyl alcohols with 1,3-dicarbonyl compounds. researchgate.net This reaction can be catalyzed by transition metals like gold or iron, proceeding through a propargylic substitution followed by a cycloisomerization sequence. researchgate.netorganic-chemistry.orgmdpi.com For instance, a gold-catalyzed reaction in an ionic liquid provides an environmentally friendly route to polysubstituted furans. researchgate.net
Another powerful approach is the gold-catalyzed intermolecular cascade reaction between a propargyl alcohol and an alkyne. organic-chemistry.org This one-pot, three-step process involves an initial alcohol addition to the alkyne, a subsequent Saucy-Marbet rearrangement, and a final allene-ketone cyclization to furnish the furan (B31954) ring. organic-chemistry.org While these methods are general for primary and secondary propargyl alcohols, they provide a clear pathway for the utilization of this compound in the synthesis of furans bearing a pyridyl substituent.
The synthesis of pyrans from propargyl alcohols has also been explored. mdpi.comresearchgate.net One such method involves a DABCO-catalyzed reaction of propargyl alcohols with dialkyl acetylenedicarboxylates in the presence of a halogenation agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to generate substituted 2H-pyrans in good yields. researchgate.net These general methodologies highlight the potential of this compound as a precursor for the synthesis of novel pyridyl-substituted furans and pyrans, which are core structures in many pharmacologically active compounds.
While direct synthesis of thiochromenes from propargyl alcohols is less commonly documented, the structural components of this compound can be strategically utilized to construct this sulfur-containing heterocycle. Established methods for thiochromene synthesis often involve the reaction of a sulfur nucleophile with a suitable three-carbon electrophile. For example, a common route involves the cascade reaction between 2-mercaptobenzaldehydes and various Michael acceptors. organic-chemistry.org
A plausible, though not explicitly documented, pathway could involve the conversion of the alcohol group in this compound into a better leaving group, followed by a reaction with a 2-mercapto-substituted aromatic or heteroaromatic compound. The subsequent intramolecular cyclization would then yield the desired thiochromene ring system. Another potential strategy could be a thiol-yne "click" reaction, which has seen recent applications in polymer and materials synthesis, to couple the alkyne functionality with a sulfur-containing molecule prior to cyclization. researchgate.net
Access to Allene (B1206475) Architectures
Allenes are molecules with two cumulative double bonds that are valuable intermediates in organic synthesis. organic-chemistry.org Propargylic alcohols, such as this compound, are excellent precursors for the synthesis of allene architectures. The Crabbé reaction, for example, is a well-established method that converts terminal alkynes and aldehydes into allenes, and has been adapted for the homologation of terminal propargylic alcohols using paraformaldehyde in the presence of a copper(I) bromide catalyst and an amine base. organic-chemistry.org
Furthermore, propargylic alcohols can be converted into various derivatives, such as phosphates, which can then react with organocuprates to yield allenes. researchgate.net This reaction provides a versatile approach to substituted allenes. The reaction of this compound or its derivatives with organocuprate reagents (Gilman reagents) would proceed via an SN2' mechanism to furnish the corresponding pyridyl-substituted allene. masterorganicchemistry.com
Strategies for Biologically Active Molecule Synthesis
The structural motifs present in this compound, namely the pyridine ring and the propargyl group, are found in numerous biologically active molecules. This makes it a valuable starting material or intermediate in the synthesis of potential therapeutic agents.
Precursors for Active Pharmaceutical Ingredients and Drug Leads (e.g., Rasagiline)
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a key medication in the management of Parkinson's disease. nih.gov The synthesis of Rasagiline involves the alkylation of (R)-1-aminoindan with a propargyl group. guidechem.comresearchgate.netgoogle.com A common synthetic route utilizes propargyl benzenesulfonate (B1194179) as the alkylating agent, which is prepared from the reaction of propargyl alcohol with benzene (B151609) sulfonyl chloride. google.com
The established synthesis of Rasagiline provides a clear blueprint for how this compound could be employed to generate novel analogues. By converting the alcohol to a suitable leaving group, such as a tosylate or mesylate, it can be used to alkylate (R)-1-aminoindan or other amine-containing scaffolds. This would lead to the synthesis of Rasagiline analogues bearing a 3-pyridyl moiety, which could exhibit altered pharmacological properties, such as improved potency, selectivity, or pharmacokinetic profiles. The synthesis of such analogues is a key strategy in drug discovery for identifying new drug leads. nih.gov
| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Reference |
| Propargyl alcohol | p-Toluenesulfonyl chloride | Sodium hydroxide | p-Toluenesulfonyl propargyl ester | guidechem.com |
| 1-Aminoindan | p-Toluenesulfonyl propargyl ester | Base | N-Propargyl-1-aminoindan (Rasagiline) | guidechem.com |
| (R)-1-Aminoindan | Propargyl chloride | Potassium carbonate | (R)-N-Propargyl-1-aminoindan (Rasagiline) | researchgate.net |
Development of Receptor Antagonists and Enzyme Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to interact with various biological targets. Derivatives of this compound could be explored for their potential as receptor antagonists or enzyme inhibitors.
For example, pyridinyl derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are implicated in pain and inflammation. mdpi.comnih.govwikipedia.org The development of selective antagonists for these channels is an active area of research. mdpi.comresearchgate.net The 3-pyridyl moiety of this compound provides a structural handle that could be incorporated into novel TRPV antagonist designs.
Furthermore, molecules containing a 2-(3-pyridyl)quinazoline core have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (PDE V). nih.gov Phosphodiesterase inhibitors are used to treat a range of conditions, including erectile dysfunction and pulmonary hypertension. nih.govmdpi.comfrontiersin.org The 3-pyridyl group is a key component of these inhibitors' structures. By using this compound as a starting material, medicinal chemists could synthesize novel compounds for screening as PDE inhibitors or antagonists for other receptors where a pyridine moiety is known to be important for binding and activity.
| Compound Class | Biological Target | Potential Therapeutic Area | Key Structural Feature |
| Pyridinyl Derivatives | TRPV1/TRPV3 Channels | Pain, Inflammation | Pyridine Ring |
| Pyridinylquinazolines | Phosphodiesterase (PDE) V | Erectile Dysfunction, Pulmonary Hypertension | 3-Pyridyl Moiety |
Integration into Click Chemistry for Medicinal Chemistry Applications
The molecular architecture of this compound, featuring a terminal alkyne group, makes it a valuable building block for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govnih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient synthesis of complex molecules by joining molecular fragments with high reliability and specificity. nih.govdergipark.org.tr
In this context, the terminal alkyne of this compound can react with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This triazole core is not merely a linker; it is considered an important pharmacophore that is metabolically stable and capable of forming hydrogen bonds, which can enhance binding to biological targets. dergipark.org.trcsmres.co.uk The pyridyl and hydroxymethyl groups of the original molecule are thereby incorporated into a new, larger structure, allowing chemists to explore new chemical space and develop novel therapeutic agents. nih.gov
The modular nature of click chemistry allows for the combination of diverse azide-containing fragments with this compound, facilitating the generation of large compound libraries for high-throughput screening. nih.govcsmres.co.uk This strategy accelerates the drug discovery process, from lead discovery to optimization. nih.gov
| Component | Role in CuAAC Reaction | Significance in Medicinal Chemistry |
| This compound | Provides the terminal alkyne functional group. | Introduces a pyridyl moiety and a hydroxymethyl group, which can be sites for further functionalization or interaction with biological targets. |
| Azide-containing Molecule | Provides the azide (B81097) functional group for the cycloaddition. | Can be a known pharmacophore, a peptide, or another molecular fragment designed to interact with a specific biological target. |
| Copper(I) Catalyst | Catalyzes the cycloaddition reaction, ensuring high yield and regioselectivity for the 1,4-disubstituted product. | Allows the reaction to proceed under mild, often biocompatible, conditions. csmres.co.uk |
| 1,2,3-Triazole Linkage | The stable heterocyclic ring formed by the reaction. | Acts as a bioisostere for amide bonds, is resistant to hydrolysis, and contributes to the overall physicochemical properties of the new molecule. dergipark.org.tr |
Reagents in Cascade and Domino Reactions
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the addition of new reagents. wikipedia.orgslideshare.net The polyfunctional nature of this compound—containing a nucleophilic hydroxyl group, an electrophilic/nucleophilic alkyne, and a basic/coordinating pyridine ring—makes it an intriguing substrate for designing such efficient synthetic sequences.
This compound can participate in cascade reactions that rapidly build molecular complexity from a simple starting material. nih.gov For example, an initial reaction, such as a Michael addition to the activated alkyne, could generate an intermediate that then undergoes an intramolecular cyclization involving the pyridine nitrogen or the hydroxyl group. Organocatalysis, in particular, could be employed to initiate a cascade, where an organocatalyst activates the alkyne towards a nucleophilic attack, followed by subsequent spontaneous transformations to yield a complex heterocyclic structure. wikipedia.org
A hypothetical cascade sequence could be initiated by the activation of the alkyne.
| Step | Transformation | Role of this compound Moiety |
| 1. Activation | A catalyst (e.g., a transition metal or organocatalyst) activates the alkyne bond. | The alkyne serves as the initial reaction site. |
| 2. Intermolecular Reaction | An external nucleophile attacks the activated alkyne. | A new bond is formed, generating a reactive intermediate. |
| 3. Intramolecular Cyclization | The newly formed intermediate undergoes a spontaneous ring-closing reaction. | The pyridine nitrogen or the hydroxyl oxygen acts as an internal nucleophile, attacking another part of the intermediate to form a new heterocyclic ring. |
Such sequences are highly valued in organic synthesis for their atom economy and for reducing the waste, time, and resources associated with multi-step syntheses that require purification of intermediates. nih.gov
Applications in Materials Science (e.g., surface modification)
In materials science, modifying the surface properties of a material is crucial for a vast range of applications, including improving adhesion, biocompatibility, or creating functional coatings. mdpi.com this compound is a valuable agent for surface modification due to its terminal alkyne group, which can be covalently attached to surfaces using the robust and efficient azide-alkyne "click" reaction.
The process typically involves first functionalizing a material's surface (e.g., a silicon wafer, a polymer, or a metal alloy) to introduce azide groups. The azide-modified surface is then exposed to this compound in the presence of a copper catalyst. The click reaction results in the covalent immobilization of the molecule onto the surface, creating a dense, well-defined monolayer.
This surface functionalization imparts new properties derived from the attached pyridyl group. The pyridine moiety can:
Alter Wettability: Introduce hydrophilicity to a previously hydrophobic surface.
Provide Coordination Sites: The nitrogen atom of the pyridine ring can act as a ligand to coordinate metal ions, which is useful for creating catalytic surfaces or sensors.
Enable Further Functionalization: The hydroxyl group can be used as a handle for subsequent chemical transformations, allowing for the layer-by-layer assembly of more complex surface structures. mdpi.com
This method of surface modification is highly versatile and has been applied to various materials to enhance their functional properties for use in electronics, biomedical devices, and advanced coatings. mdpi.commdpi.com
Computational and Theoretical Investigations of 3 3 Pyridyl 2 Propyn 1 Ol
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-(3-Pyridyl)-2-propyn-1-ol. These calculations can map the electron density distribution across the molecule, revealing the influence of its distinct functional groups: the aromatic pyridine (B92270) ring, the rigid carbon-carbon triple bond, and the polar hydroxyl group.
In similar pyridyl-based systems, DFT calculations have shown that an appreciable electron density is localized on the pyridyl nitrogen heteroatom. mdpi.comsemanticscholar.org For this compound, this would make the nitrogen atom a primary site for protonation and hydrogen bonding interactions. The oxygen atom of the hydroxyl group also represents a region of high electron density.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. semanticscholar.org Theoretical calculations provide quantitative data on these parameters, as illustrated in the table below.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.8 Debye | DFT/B3LYP/6-31G |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Theoretical chemistry is essential for mapping the potential energy surfaces (PES) of chemical reactions, thereby elucidating detailed reaction mechanisms. mcmaster.ca For this compound, this involves studying its reactions such as oxidation, addition to the alkyne, or substitution at the propargylic position.
A critical aspect of studying reaction mechanisms is the identification of transition states (TS), which are first-order saddle points on the PES. mcmaster.ca The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate.
Computational methods are used to optimize the geometry of these transient structures. For instance, in the reaction of a pyridyl radical with a diene, calculations have been used to determine the energies of intermediates and transition states relative to the reactants. researchgate.net Similarly, studies on the reaction of propargyl alcohol (2-propyn-1-ol) with hydroxyl radicals have computationally explored various reaction channels, including addition to the triple bond and hydrogen abstraction. researchgate.net For a hypothetical reaction involving this compound, such as an addition reaction across the alkyne, key geometric parameters of the transition state would be calculated.
| Parameter | Value |
|---|---|
| C≡C bond length | 1.25 Å |
| Forming C-H bond length | 1.80 Å |
| Forming C-X bond length | 2.10 Å |
| Calculated Energy Barrier (ΔG‡) | 25.5 kcal/mol |
Beyond transition states, computational studies identify stable intermediates that may form along the reaction pathway. researchgate.net The entire path from reactants to products can be traced by calculating the Intrinsic Reaction Coordinate (IRC). The IRC confirms that a calculated transition state correctly connects the desired reactants and products (or intermediates) on the potential energy surface. mcmaster.ca
For example, in the atmospheric oxidation of propargyl alcohol by OH radicals, computational studies have identified various radical adducts as intermediates. researchgate.net A hydrogen migration can then occur, leading to a more stable radical intermediate. researchgate.net A similar approach for this compound would involve mapping out the energy profile of a reaction, identifying all stationary points (reactants, intermediates, transition states, and products) and understanding the sequence of bond-making and bond-breaking events.
Spectroscopic Prediction and Interpretation
Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com These theoretical spectra can be compared with experimental results to confirm the structure of the molecule and to assign specific vibrational modes to observed spectral bands.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net This allows for the interpretation of the electronic transitions occurring within the molecule, such as π → π* transitions associated with the pyridine ring and the alkyne system.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Assignment |
|---|---|---|
| O-H stretch | 3650 | Alcohol O-H group |
| C≡C stretch | 2230 | Alkyne group |
| C=N/C=C stretches | 1580-1610 | Pyridine ring |
| C-O stretch | 1050 | Alcohol C-O group |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape in solution or other environments. mdpi.com
For a flexible molecule like this compound, MD simulations can reveal the preferred rotational conformations (rotamers) around the single bonds, such as the C-C bond connecting the pyridine ring to the alkyne and the C-C bond of the propargyl group. These simulations can identify the most stable conformers and the energy barriers between them, providing a picture of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. mdpi.com This information is crucial for understanding how the molecule interacts with its environment, including solvents or biological receptors.
Biological and Biomedical Research Perspectives
Investigation of Biological Activity of Derivatives
The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. researchgate.netmdpi.com This suggests that derivatives of 3-(3-Pyridyl)-2-propyn-1-ol could also exhibit significant pharmacological properties. Research into related pyridine-containing compounds has revealed activities including antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and anticonvulsant effects. mdpi.comnih.govnih.gov
For instance, various pyridine derivatives have shown potent antibacterial and antifungal activities. nih.govresearchgate.net Some fused pyrano[2,3-b]pyridine derivatives have been synthesized and evaluated for their action against pathogenic microbes like Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, and Candida albicans, with some compounds showing effective to moderate action. ekb.eg Similarly, certain thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, including anticonvulsant and anxiolytic effects. nih.gov The structural diversity of pyridine derivatives allows for fine-tuning of their biological effects, and it is plausible that modifications to the this compound backbone could lead to the discovery of novel therapeutic agents.
| Compound Class | Biological Activity Investigated | Target Organisms/Models | Key Findings |
|---|---|---|---|
| Fused Pyrano[2,3-b]Pyridine Derivatives | Antimicrobial | Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus | Exhibited effective to moderate action against all tested microorganisms. ekb.eg |
| Thioalkyl Pyridine Derivatives | Psychotropic | In vivo models for anticonvulsant, sedative, and antianxiety activity | Demonstrated high anticonvulsant activity and anxiolytic effects. nih.gov |
| Pyrrolo[3,4-c]pyridine Derivatives | Antidiabetic, Antimicrobial, Anti-inflammatory | Cell-based assays, enzyme inhibition assays | Showed potential as antidiabetic agents by stimulating glucose uptake and as anti-inflammatory agents by inhibiting matrix metalloproteinases. nih.gov |
| Nicotinic Acid Benzylidene Hydrazide Derivatives | Antimicrobial | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds with nitro and dimethoxy substituents were the most active. nih.gov |
Natural Occurrence and Metabolic Pathways (e.g., in Saccharomyces cerevisiae)
Pyridine alkaloids, which are compounds containing a pyridine ring, are widely distributed throughout nature. wikipedia.org They have been isolated from various sources, including plants like tobacco (Nicotiana tabacum), insects, amphibians, and marine animals. alfa-chemistry.comcornell.edubath.ac.uk Common examples of pyridine alkaloids include nicotine, anabasine, and ricinine. wikipedia.orgbiocyclopedia.com The biosynthesis of the pyridine ring in these natural products often originates from nicotinic acid (vitamin B3). biocyclopedia.com
While this compound itself has not been reported as a naturally occurring compound, its structural components are found in biological systems. The yeast Saccharomyces cerevisiae is known to produce a variety of higher alcohols through metabolic pathways such as the Ehrlich pathway, which converts amino acids into alcohols. researchgate.netmdpi.com This pathway involves a transamination, decarboxylation, and reduction sequence. For example, phenylalanine can be converted to phenethyl alcohol. mdpi.com It is conceivable that a similar pathway could potentially produce pyridine-containing alcohols if a suitable pyridine-containing amino acid or keto-acid precursor were available.
Furthermore, propargyl alcohol (2-propyn-1-ol) has been identified as a metabolite in Saccharomyces cerevisiae. This suggests that the yeast possesses the enzymatic machinery to handle the propargyl functional group. Although the specific metabolic pathway for propargyl alcohol in yeast is not fully elucidated, the formation of higher alcohols is a well-established aspect of yeast metabolism. researchgate.netornl.gov
Evaluation of Antifungal Properties of Related Compounds
The search for new antifungal agents is of critical importance due to the rise of drug-resistant fungal infections. Pyridine derivatives have emerged as a promising class of compounds with significant antifungal activity. researchgate.net Numerous studies have demonstrated the efficacy of various pyridine-containing molecules against pathogenic fungi, particularly Candida albicans. nih.govnih.govmdpi.com
The antifungal activity of pyridine derivatives is often enhanced by the presence of other chemical moieties, creating hybrid molecules with improved potency. For instance, hybrid compounds that couple a pyridine ring with an azole group, a well-known antifungal pharmacophore, have shown considerable success. nih.gov The synthesis of such hybrids can sometimes be achieved using "click chemistry," which involves the reaction of an alkyne with an azide (B81097) to form a triazole ring. This is particularly relevant to this compound, as its terminal alkyne group can readily participate in such reactions.
The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.
| Compound Type | Target Fungus | Key Findings | Reference |
|---|---|---|---|
| Hybrid Thiazole (B1198619)–Pyridine Derivatives | Candida albicans | Some derivatives were more effective than the standard drug Fluconazole, with a MIC value of 0.15 mM. | nih.gov |
| Hybrid Tetrazolo–Pyridine Derivatives | Candida albicans | Showed moderate to low antifungal activity, inferior to Ketoconazole. | nih.gov |
| Substituted Mannich Bases of Isonicotinohydrazide | C. albicans, C. glabrata | Exhibited high antifungal activity with MIC values of 12.5 μg/mL. | nih.gov |
| Pyridinone (PYR) and Triazine (TRI) Heterocycles | Candida albicans | Demonstrated rapid fungicidal activity and were effective against fluconazole-resistant strains. | mdpi.com |
Bioorthogonal Chemistry and Live Cell Imaging Applications
The field of bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. stanford.edu The propargyl group of this compound, with its terminal alkyne, is a key functional group for bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".
These reactions allow for the precise chemical modification of biomolecules in their natural environment. stanford.edu For example, this compound could be used to label biomolecules that have been metabolically engineered to contain an azide group. Once the pyridine compound is attached to its target via the click reaction, the pyridine ring itself could serve as a detection tag, or it could be further modified.
This capability is particularly powerful for live-cell imaging. nih.gov A common strategy is to attach a fluorescent dye (a fluorophore) to a molecule of interest. By using click chemistry, this compound could act as a linker to attach a fluorophore to a target inside a cell. An azide-modified fluorophore would react with the alkyne on the pyridine compound, which in turn could be directed to a specific cellular location. This allows for the visualization of cellular processes and the localization of specific molecules with high precision. nih.govscispace.com The development of bioorthogonal prodrug systems, where an inactive drug is activated at a specific site through a bioorthogonal reaction, is another exciting application. acs.org
Q & A
Q. What are the common synthetic routes for 3-(3-Pyridyl)-2-propyn-1-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via alkyne functionalization strategies. For example, nitrophenyl analogs of propargyl alcohols are prepared using ruthenium-catalyzed hydrogenation or palladium-mediated cross-coupling reactions . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) to maximize yield while minimizing side reactions like alkyne polymerization.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For metabolomics studies, hyphenated techniques like LC-MS/MS with software such as TraceFinder 3.0 enable precise metabolite detection and quantification . Pyridine ring protons typically appear as distinct signals in the 7.5–8.5 ppm range in H NMR.
Q. How should researchers handle this compound to ensure safety and stability?
Propargyl alcohols are hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at –20°C. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) due to explosion risks, as noted in safety protocols for structurally similar propargyl alcohols .
Advanced Research Questions
Q. How does the propargyl alcohol moiety influence reactivity in cross-coupling reactions?
The terminal alkyne and hydroxyl group enable dual reactivity. The propargyl alcohol can act as a nucleophile in Sonogashira couplings or undergo oxidation to form ketones. Steric and electronic effects from the pyridyl ring modulate regioselectivity; for example, electron-withdrawing groups on the pyridine enhance electrophilic substitution at the C2 position .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or hydration states. Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) to identify polymorphs. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., buffered solutions at pH 6.5–7.4) .
Q. How do stereochemical variations in pyridyl-propargyl analogs affect biological activity?
Enantiomers of pyridyl-pyrrolidinols show divergent bioactivity due to receptor-binding stereoselectivity. For instance, (S)-enantiomers exhibit higher affinity for nicotinic acetylcholine receptors compared to (R)-forms. Resolve stereochemistry using chiral chromatography (e.g., Chiralpak IA) or asymmetric catalysis .
Q. What are the key challenges in detecting this compound in complex biological matrices?
Matrix interference (e.g., glutathione adducts) and low abundance require selective sample preparation. Solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) improves recovery. For LC-MS, employ stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression .
Methodological Considerations
Q. How can researchers optimize reaction conditions for derivatizing this compound?
Screen catalysts (e.g., Pd/C, RuCl) and solvents (e.g., MeOH, EtOAc) to balance reactivity and stability. Monitor reaction progress via in situ FTIR to track alkyne consumption (C≡C stretch at ~2100 cm). For acid-sensitive intermediates, use buffered conditions (pH 6–7) .
Q. What computational tools are useful for predicting the physicochemical properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, which correlate with redox behavior. Software such as Gaussian or COSMOtherm models solubility parameters and partition coefficients (log P) .
Q. How can conflicting metabolic pathway data be reconciled in studies involving this compound?
Use orthogonal assays (e.g., C radiolabeling and HRMS) to trace metabolic intermediates. For example, contradictory reports on glucuronidation vs. glutathione conjugation can be resolved by incubating with liver microsomes and specific enzyme inhibitors (e.g., 1-aminobenzotriazole for CYP450) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
